3-Benzoyl-6-phenylpyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl-(6-phenylpyridazin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c20-17(14-9-5-2-6-10-14)16-12-11-15(18-19-16)13-7-3-1-4-8-13/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWOOBBLHKMRFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 Benzoyl 6 Phenylpyridazine
Direct Synthesis Approaches to 3-Benzoyl-6-phenylpyridazine
Direct synthetic routes to this compound offer a more streamlined approach to the target molecule, often involving the formation of the benzoyl group in the final steps.
Oxidative Decyanation Pathways to this compound
One notable direct method involves the oxidative decyanation of a precursor molecule. researchgate.netresearchgate.net Specifically, phenyl(6-phenylpyridazin-3-yl)acetonitrile serves as a key intermediate. researchgate.netresearchgate.net When this compound is subjected to oxidative conditions in a methanol (B129727) solvent, it undergoes decyanation—the removal of a cyanide group—to yield this compound. researchgate.netresearchgate.net This transformation represents an efficient method for the direct introduction of the benzoyl moiety onto the pyridazine (B1198779) ring. researchgate.netresearchgate.net
Reduction of Precursor Ketone Derivatives of this compound
The synthesis of a related compound, phenyl(6-phenyl-pyridazin-3-yl)methanol, has been achieved through the reduction of this compound. researchgate.netscispace.com This reduction is typically carried out using sodium borohydride (B1222165) (NaBH4) as the reducing agent. researchgate.netscispace.com While this reaction describes the conversion of the target compound to a derivative, it also implies that the reverse reaction, the oxidation of the alcohol to the ketone, could be a potential synthetic route if a suitable precursor alcohol were available.
Multistep Synthesis of this compound and its Precursors
Multistep syntheses provide a more versatile approach, allowing for the construction and modification of the pyridazine scaffold in a stepwise manner. This often involves the initial formation of a pyridazinone ring, followed by a series of functional group interconversions.
Cyclization Reactions for Pyridazinone Ring Formation
The formation of the pyridazinone ring is a critical step in many multistep syntheses. A common method involves the cyclocondensation of a β-aroyl propionic acid with hydrazine (B178648) hydrate (B1144303). ptfarm.pltandfonline.combiomedpharmajournal.orgtandfonline.com For instance, β-benzoyl propionic acid can be cyclized with hydrazine hydrate to form 6-phenyl-4,5-dihydropyridazin-3(2H)-one. tandfonline.comtandfonline.com This pyridazinone derivative then serves as a key precursor for further modifications. ontosight.aimdpi.combookpi.org Another approach involves the reaction of phenylhydrazine (B124118) with maleic anhydride, followed by cyclization and dehydration to produce 6-phenylpyridazin-3(2H)-one. ontosight.ai
Table 1: Cyclization Reactions for Pyridazinone Ring Formation
| Starting Materials | Reagents | Product | Reference(s) |
|---|---|---|---|
| β-Benzoyl propionic acid | Hydrazine hydrate | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | tandfonline.comtandfonline.com |
| Phenylhydrazine, Maleic anhydride | - | 6-Phenylpyridazin-3(2H)-one | ontosight.ai |
Halogenation Strategies for Pyridazine Scaffolds
Halogenation of the pyridazine ring is a common strategy to introduce a reactive handle for subsequent cross-coupling reactions or nucleophilic substitutions. A frequently used reagent for this purpose is phosphorus oxychloride (POCl3). ptfarm.plmdpi.comgoogle.comnih.govresearchgate.net For example, 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one can be treated with phosphorus oxychloride to yield 3-chloro-6-phenylpyridazine (B182944). ptfarm.pl This chlorinated intermediate is a versatile building block for the synthesis of various pyridazine derivatives. ptfarm.plchemimpex.com
Table 2: Halogenation of Pyridazine Scaffolds
| Starting Material | Reagent | Product | Reference(s) |
|---|---|---|---|
| 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one | Phosphorus oxychloride | 3-Chloro-6-phenylpyridazine | ptfarm.pl |
| 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus oxychloride | 3-chloropyridazine derivative | mdpi.comnih.govresearchgate.net |
Hydrazinolysis and Related Amino-functionalization for Pyridazine Core Synthesis
The introduction of a hydrazine group onto the pyridazine core is another key transformation. This is typically achieved through the reaction of a halogenated pyridazine with hydrazine hydrate. ptfarm.plnih.govresearchgate.net For instance, 3-chloro-6-phenylpyridazine can be converted to 3-hydrazino-6-phenylpyridazine (B1311097) by reacting it with hydrazine hydrate. ptfarm.pl This hydrazinyl derivative can then be used in subsequent reactions to build more complex molecules. ptfarm.plnih.gov For example, it can be reacted with chalcones to form pyrazoline derivatives. nih.gov
Table 3: Hydrazinolysis of Halogenated Pyridazines
| Starting Material | Reagent | Product | Reference(s) |
|---|---|---|---|
| 3-Chloro-6-phenylpyridazine | Hydrazine hydrate | 3-Hydrazino-6-phenylpyridazine | ptfarm.pl |
| 3-chloropyridazine derivative | Hydrazine hydrate | hydrazinylpyridazine | nih.govresearchgate.net |
Advanced Approaches in Pyridazine Synthesis Relevant to Benzoylated Derivatives
Diaza-Wittig Reaction Applications in Pyridazine Synthesis
The intramolecular aza-Wittig reaction, specifically the diaza-Wittig variant, represents a powerful tool for the synthesis of nitrogen-containing heterocycles, including pyridazines. kuleuven.benih.gov This reaction typically involves the cyclization of a phosphazine intermediate, which is formed from the reaction of a diazo compound with a phosphine (B1218219). rsc.org The subsequent intramolecular reaction leads to the formation of the pyridazine ring and the elimination of a phosphine oxide. rsc.org
A general strategy for synthesizing pyridazine derivatives begins with 1,3-diketones. nih.gov These starting materials can be converted into α-diazo-β-ketoesters. kuleuven.be The key step is the tandem formation of a phosphazine intermediate and the subsequent diaza-Wittig reaction, which can be carried out using reagents like hexamethylphosphorous triamide (HMPT) or tributylphosphine (B147548) (P(n-Bu)3) to afford the pyridazine ring system in good yields. kuleuven.be Research has shown that P(n-Bu)3 can be more efficient than the more toxic HMPT. kuleuven.be The choice of aldehyde in the initial steps allows for the introduction of various substituents at position 6 of the pyridazine ring, including alkyl, cycloalkyl, and aryl groups. kuleuven.be
This methodology is particularly relevant for benzoylated derivatives as it has been successfully applied to the synthesis of pyridazines bearing a ketone group at position 3. kuleuven.be For instance, a derivative can be oxidized with 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX), and the crude product can then undergo the diaza-Wittig reaction with tributylphosphine to yield the desired pyridazine with a ketone group. kuleuven.be
Furthermore, the development of a catalytic version of the diaza-Wittig reaction has enhanced its utility and safety profile. rsc.orgrsc.org This catalytic cycle involves the reduction of a phospholene oxide to the corresponding phospholene, which then reacts with a diazo compound to form the phosphazine. rsc.org Intramolecular cyclization yields the pyridazine and regenerates the phospholene oxide, allowing it to re-enter the catalytic cycle. rsc.orgrsc.org This catalytic approach has been successfully applied to the synthesis of substituted pyridazine and phthalazine (B143731) derivatives with good to excellent yields. rsc.orgrsc.org
Table 1: Comparison of Phosphines in Diaza-Wittig Reaction for Pyridazine Synthesis
| Entry | Phosphine | Solvent | Temperature | Time | Yield | Citation |
|---|---|---|---|---|---|---|
| 1 | HMPT | Dichloromethane | Room Temp | 16 h | Good | kuleuven.be |
| 2 | P(n-Bu)3 | Diisopropyl ether | Not specified | 30 min | Higher than HMPT | kuleuven.be |
| 3 | Triphenylphosphine | Diethyl ether | Room Temp | 48 h | No reaction | kuleuven.be |
Modified Chichibabin Reaction for Pyridine (B92270) Scaffolds
The Chichibabin reaction is a classic method for the direct amination of nitrogen-containing heterocycles, most notably pyridines, by reacting them with sodium amide (sodamide). epo.orggoogle.com While its direct application to pyridazines is less common, the principles and modifications of this reaction for pyridine scaffolds are relevant for understanding nucleophilic substitution on nitrogen heterocycles. The traditional reaction is typically conducted at high temperatures in aprotic solvents like toluene (B28343) or xylene, and it is characterized by the evolution of hydrogen gas. epo.orggoogleapis.com
Modifications to the classical Chichibabin reaction have been developed to improve yields, control regioselectivity, or alter the product distribution. epo.org One significant modification involves conducting the reaction under elevated pressure (at least 50 psi) with an added partial pressure of ammonia (B1221849) (at least 5 psi). epo.orggoogle.com This modified procedure, carried out at temperatures between 100-250°C, has been shown to dramatically change the isomer ratios of the resulting amino-pyridines compared to the classic atmospheric pressure method. epo.org For example, the amination of 3-methylpyridine (B133936) (3-picoline) classically yields a 2-amino-3-methylpyridine (B33374) to 2-amino-5-methylpyridine (B29535) ratio of about 10.5:1. googleapis.com However, the modified high-pressure reaction can shift this ratio significantly, for instance, to 3.92:1. epo.orggoogle.com
This ability to manipulate the regiochemical outcome is of great interest in synthetic chemistry. The modified conditions, including the use of pressure and added ammonia, appear to alter the reaction mechanism, which remains one of the less understood nucleophilic substitution reactions in heterocyclic chemistry. epo.orggoogleapis.com Recently, the Chichibabin synthesis has been employed for lysine-specific peptide modification under mild conditions using hexafluoroisopropanol (HFIP) as a solvent, demonstrating its adaptability to complex molecules. nih.gov While this reaction is primarily associated with pyridine, the exploration of such modified conditions could offer potential pathways for the functionalization of pyridazine rings.
Table 2: Isomer Ratios in the Amination of 3-Methylpyridine
| Reaction Condition | 2-amino-3-methylpyridine : 2-amino-5-methylpyridine Ratio | Citation |
|---|---|---|
| Classic Chichibabin | ~10.5 : 1 | googleapis.com |
Benzoylacetone (B1666692) as a Building Block for Heterocyclic Ring Systems
Benzoylacetone is a versatile 1,3-dicarbonyl compound that serves as a fundamental building block for the synthesis of a wide array of heterocyclic systems, including pyridines and pyridazines. tandfonline.comscirp.org Its utility stems from the reactivity of its methylene (B1212753) group and two carbonyl functions, which can participate in various condensation and cyclization reactions.
One common application involves the Hantzsch pyridine synthesis, where a one-pot cyclization of two moles of benzoylacetone, an aromatic aldehyde, and ammonia yields highly substituted dihydropyridine (B1217469) derivatives. scirp.org Similarly, reacting benzoylacetone with an aldehyde and urea (B33335) or thiourea (B124793) can produce pyrimidine (B1678525) derivatives. scirp.org
For the synthesis of pyridazine rings, benzoylacetone is often reacted with hydrazine or its derivatives. For example, the reaction of β-aroyl propionic acids, which can be synthesized from benzene (B151609) and succinic anhydride, with hydrazine hydrate is a key step in forming the core pyridazinone structure. ptfarm.plbiomedpharmajournal.org More directly, benzoylacetone can be coupled with aryldiazonium salts to form arylhydrazone derivatives. researchcommons.org These intermediates can then react with reagents like cyanothioacetamide to construct substituted pyridine-2(1H)-thione rings. tandfonline.comresearchcommons.org
The condensation of benzoylacetone with 1-aminopyrrole (B1266607) is another route that leads to the formation of fused heterocyclic systems, specifically pyrrolo[1,2-b]pyridazines. nih.govbeilstein-journals.orgarkat-usa.org This reaction has been shown to produce a single isomer, 2-methyl-4-phenyl-pyrrolopyridazine, demonstrating a high degree of regioselectivity. beilstein-journals.orgarkat-usa.orgresearchgate.net The versatility of benzoylacetone makes it a crucial starting material for generating the phenyl-substituted heterocyclic core relevant to this compound. A direct synthesis of this compound has been reported starting from phenyl(6-phenylpyridazin-3-yl)acetonitrile via oxidative decyanation. scispace.comresearchgate.net
Table 3: Heterocyclic Systems Synthesized from Benzoylacetone
| Reactant(s) | Resulting Heterocycle | Citation |
|---|---|---|
| Aromatic Aldehyde, Ammonia | Dihydropyridine | scirp.org |
| Arylmethylenecyanothioacetamide | Pyridine-2(1H)-thione | tandfonline.com |
| Cyanoacethydrazide | N-Aminopyridine-2-one | tandfonline.com |
| 1-Aminopyrrole | Pyrrolo[1,2-b]pyridazine | nih.govbeilstein-journals.orgarkat-usa.org |
| Aryldiazonium Chloride, then Cyanothioacetamide | Pyridine-2(1H)-thione | researchcommons.org |
Chemical Transformations and Derivatization Strategies of 3 Benzoyl 6 Phenylpyridazine
Functional Group Interconversions of the Benzoyl Moiety
The benzoyl group attached to the pyridazine (B1198779) ring is a key site for chemical manipulation, allowing for a variety of functional group interconversions.
Oxime Formation Reactions of the Benzoyl Carbonyl
The carbonyl group of 3-benzoyl-6-phenylpyridazine readily undergoes condensation reactions with hydroxylamine (B1172632) and its derivatives to form oximes. This reaction is a standard method for converting ketones into oximes. byjus.comyoutube.com The reaction of this compound with hydroxylamine or its O-alkyl analogues leads to the formation of 3-benzoyloxime-6-phenylpyridazine and its corresponding alkyloximes. znaturforsch.com
This transformation is significant as it introduces a new functional group, the oxime, which can undergo further reactions, such as the Beckmann rearrangement. The formation of the oxime can be confirmed through spectroscopic methods. byjus.com
Table 1: Oxime Formation from this compound
| Reactant | Product | Reference |
|---|---|---|
| This compound | 3-Benzoyloxime-6-phenylpyridazine | znaturforsch.com |
Beckmann Rearrangement of Oxime Derivatives
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This rearrangement has been successfully applied to the oxime derivatives of this compound. znaturforsch.com
Specifically, the Beckmann rearrangement of 3-benzoyl(O-ethyloxime)-6-phenylpyridazine and 3-benzoyloxime-6-phenylpyridazine yields a single product, 3-carboxanilide-6-phenylpyridazine. znaturforsch.com This reaction is a powerful tool for creating a carbon-nitrogen bond and introducing an amide functionality, which is a common feature in many biologically active molecules. The rearrangement is often catalyzed by acids such as sulfuric acid, polyphosphoric acid, or via reagents like tosyl chloride. wikipedia.org
Interestingly, initial attempts to induce the rearrangement of 3-benzoyloxime-6-phenylpyridazine using a mixture of acetic acid and sulfuric acid resulted in the regeneration of the starting ketone, this compound, rather than the expected rearranged product. znaturforsch.com However, successful rearrangement was achieved for both the oxime and its O-ethyl derivative, leading exclusively to 3-carboxanilide-6-phenylpyridazine. znaturforsch.com
Table 2: Beckmann Rearrangement of this compound Oxime Derivatives
| Starting Material | Product | Reference |
|---|---|---|
| 3-Benzoyl(O-ethyloxime)-6-phenylpyridazine | 3-Carboxanilide-6-phenylpyridazine | znaturforsch.com |
Derivatization at the Pyridazine Core
The pyridazine ring itself provides opportunities for derivatization, allowing for the introduction of various functional groups that can modulate the compound's properties.
Hydrazide Derivative Synthesis via Acylation
While direct acylation of the pyridazine ring of this compound to form a hydrazide is not explicitly detailed in the provided context, the synthesis of hydrazide derivatives is a common strategy in heterocyclic chemistry. researchgate.netnih.gov This typically involves the reaction of an ester derivative with hydrazine (B178648) hydrate (B1144303). nih.gov For instance, if the benzoyl group were to be transformed into a carboxylic acid and then an ester, subsequent reaction with hydrazine hydrate would yield the corresponding hydrazide. Hydrazides are valuable intermediates for the synthesis of a wide range of heterocyclic compounds. nih.gov
Semicarbazide (B1199961) and Thiosemicarbazide (B42300) Derivative Formation
Semicarbazide and thiosemicarbazide derivatives are known for their diverse biological activities. ajchem-b.com These derivatives are typically synthesized from hydrazides through reaction with isocyanates or isothiocyanates. ajchem-b.com They can also be formed by the condensation of aldehydes or ketones with semicarbazide or thiosemicarbazide. chemmethod.com
In the context of this compound, the carbonyl group of the benzoyl moiety can react with thiosemicarbazide to form a thiosemicarbazone. nih.gov Thiosemicarbazones are a class of compounds extensively studied for their medicinal applications. nih.gov
General Derivatization Principles for Analytical and Synthetic Enhancement
The derivatization of this compound serves several purposes in both analytical and synthetic chemistry. From an analytical perspective, introducing specific functional groups can enhance detectability by various spectroscopic techniques or improve separation characteristics in chromatography.
Synthetically, derivatization is a powerful strategy to build molecular complexity and to access a wider range of compounds with potentially new or improved properties. The pyridazine heterocycle is a recognized scaffold in medicinal chemistry, and its derivatives are of significant interest. researchgate.netnih.gov The functional group interconversions and derivatizations discussed provide a toolbox for chemists to modify the this compound structure, enabling the exploration of structure-activity relationships and the development of novel compounds.
Introduction of Chromophoric and Fluorophoric Units
The inherent structure of this compound possesses chromophoric properties due to its conjugated aromatic system. However, to enhance its utility in analytical methods requiring sensitive detection, such as fluorescence spectroscopy or UV-Vis spectrophotometry, the introduction of additional chromophoric or fluorophoric units is a viable strategy. This can be achieved by first introducing a reactive functional group onto the this compound molecule, which can then be coupled with a suitable labeling reagent.
A potential synthetic route involves the transformation of the parent compound into an amino-substituted derivative, such as 3-amino-6-phenylpyridazine. This amino group serves as a reactive handle for derivatization with various fluorescent tags. For instance, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent used to label primary and secondary amines, yielding highly fluorescent sulfonamide adducts.
Table 1: Potential Fluorogenic Derivatization Reactions for Amino-Functionalized Phenylpyridazine
| Derivatizing Reagent | Reactive Functional Group | Resulting Linkage | Properties of Derivative |
| Dansyl Chloride | Primary/Secondary Amine | Sulfonamide | Highly fluorescent |
| Fluorescamine | Primary Amine | Pyrrolinone | Fluorescent |
| o-Phthalaldehyde (OPA) | Primary Amine (in presence of a thiol) | Isoindole | Fluorescent |
The derivatization process would typically involve reacting the amino-substituted phenylpyridazine with the chosen labeling reagent under optimized conditions (e.g., pH, temperature, and solvent) to ensure efficient and specific conjugation. The resulting fluorescent derivative would exhibit significantly enhanced detectability, allowing for quantification at lower concentrations.
Charge Reversal Derivatization for Enhanced Detection
For analytical techniques such as mass spectrometry, the ionization efficiency of an analyte is a critical factor determining the sensitivity of detection. Charge reversal derivatization is a powerful strategy to improve the ionization efficiency of molecules, particularly in electrospray ionization mass spectrometry (ESI-MS). This approach involves the introduction of a permanently charged moiety onto a neutral or poorly ionizable molecule.
The ketone group in the benzoyl moiety of this compound is an ideal target for charge reversal derivatization. Girard's reagents, such as Girard's Reagent T (GirT), are specifically designed for this purpose. researchgate.netnih.govnih.gov GirT contains a hydrazide functional group that reacts with ketones to form a stable hydrazone, and a quaternary ammonium (B1175870) group that carries a permanent positive charge. researchgate.netnih.govnih.gov
The reaction between this compound and GirT would proceed as follows:
This compound + Girard's Reagent T → [3-(6-phenylpyridazin-3-yl)phenyl]methanone GirT hydrazone
This derivatization converts the neutral this compound into a cationic derivative. The presence of the pre-formed positive charge significantly enhances its response in positive-ion ESI-MS, leading to a lower limit of detection. nih.gov
Table 2: Characteristics of Girard's Reagent T Derivatization
| Reagent | Target Functional Group | Key Feature of Reagent | Advantage of Derivatization |
| Girard's Reagent T (GirT) | Ketone | Quaternary ammonium cation | Introduction of a permanent positive charge, enhanced ESI-MS sensitivity |
This strategy is particularly beneficial for the trace analysis of this compound in complex matrices, as it not only improves sensitivity but can also enhance chromatographic separation and reduce matrix effects.
Acylation Strategies for Improved Analytical Performance
Acylation, particularly Friedel-Crafts acylation, is a fundamental reaction in organic chemistry for the introduction of an acyl group onto an aromatic ring. organic-chemistry.orglibretexts.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com In the context of this compound, further acylation could serve to introduce a functional handle for subsequent derivatization or to modify the molecule's chromatographic properties for improved analytical separation.
The phenyl ring of the 6-phenylpyridazine moiety could potentially undergo Friedel-Crafts acylation. However, the existing benzoyl group and the pyridazine ring are electron-withdrawing, which deactivates the aromatic rings towards electrophilic substitution. libretexts.orglibretexts.org Therefore, forcing conditions, such as the use of a strong Lewis acid catalyst (e.g., AlCl₃) and an acyl halide or anhydride, would likely be necessary. organic-chemistry.orglibretexts.org
An alternative acylation strategy involves the use of benzoyl chloride as a derivatizing agent, which can react with suitable functional groups on a modified this compound scaffold. researchgate.net For instance, if an amino or hydroxyl group were introduced onto the phenyl ring, it could be readily acylated with benzoyl chloride. This would increase the hydrophobicity of the molecule, potentially leading to better retention in reversed-phase liquid chromatography and improved separation from polar interferences.
Table 3: Potential Acylation Strategies and Their Impact on Analytical Performance
| Acylation Method | Target Site | Potential Reagent | Impact on Analytical Performance |
| Friedel-Crafts Acylation | Phenyl ring | Acyl chloride/anhydride with Lewis acid | Introduction of a ketone group for further derivatization |
| Benzoylation | Introduced amino/hydroxyl group | Benzoyl chloride | Increased hydrophobicity, improved chromatographic retention |
The choice of acylation strategy would depend on the desired analytical outcome, whether it is to introduce a specific functional group for detection or to enhance the chromatographic behavior of the analyte.
Alkylation and Substitution Reactions on Pyridazine Derivatives
The this compound molecule offers several sites for alkylation and substitution reactions, including the pyridazine ring nitrogens, the pyridazine ring carbons, and the phenyl rings.
Alkylation:
Alkylation can occur at the nitrogen atoms of the pyridazine ring. The pyridazine nitrogens are nucleophilic and can react with alkylating agents such as alkyl halides. To control the regioselectivity of alkylation, one of the nitrogen atoms can be converted to an N-oxide. Pyridine (B92270) N-oxides have been shown to undergo C2-alkylation under various conditions. acs.orgacs.orgthieme-connect.com A similar strategy could potentially be applied to this compound, where oxidation of one of the pyridazine nitrogens could direct subsequent alkylation to an adjacent carbon atom.
Substitution Reactions:
Substitution reactions can occur on both the pyridazine and phenyl rings.
Substitution on the Benzoyl Group: The carbonyl group of the benzoyl moiety is susceptible to nucleophilic attack. For instance, this compound reacts with hydroxylamine and its O-alkyl analogues to yield the corresponding oximes and alkyloximes. znaturforsch.com
Nucleophilic Aromatic Substitution (SNA r): The pyridazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present. wikipedia.orgnih.govmasterorganicchemistry.comyoutube.comlibretexts.org While this compound itself does not have an obvious leaving group on the pyridazine ring, synthetic precursors or derivatives with halogen substituents could undergo nucleophilic displacement.
Electrophilic Aromatic Substitution (SEAr): The phenyl rings of this compound can undergo electrophilic aromatic substitution, such as nitration or halogenation. wikipedia.orgmasterorganicchemistry.comlibretexts.org The benzoyl group and the pyridazine ring are deactivating, directing incoming electrophiles primarily to the meta position of the benzoyl-substituted phenyl ring and the ortho/para positions of the 6-phenyl substituent, albeit under potentially harsh reaction conditions.
Table 4: Summary of Potential Alkylation and Substitution Reactions
| Reaction Type | Reagent/Conditions | Potential Site of Reaction | Product Type |
| N-Alkylation | Alkyl halide | Pyridazine nitrogen | N-alkylated pyridazinium salt |
| C-Alkylation (via N-oxide) | Alkylating agent | Carbon adjacent to N-oxide | C-alkylated pyridazine |
| Carbonyl Substitution | Hydroxylamine | Benzoyl carbonyl carbon | Oxime |
| Nucleophilic Aromatic Substitution | Nucleophile (on halogenated derivative) | Halogen-substituted carbon of pyridazine ring | Substituted pyridazine |
| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | Phenyl rings | Substituted phenyl rings |
These chemical transformations provide a versatile toolkit for modifying the structure and properties of this compound for various scientific investigations.
Advanced Spectroscopic and Structural Elucidation of 3 Benzoyl 6 Phenylpyridazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Benzoyl-6-phenylpyridazine, various NMR methods are employed to assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides valuable information about the chemical environment of the protons in the molecule. The aromatic protons of the phenyl and pyridazine (B1198779) rings typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. The integration of the signals corresponds to the number of protons, and the splitting patterns, or multiplicities, reveal the number of adjacent protons, governed by the n+1 rule.
The protons on the pyridazine ring are expected to appear as doublets due to coupling with their adjacent protons. Similarly, the protons of the phenyl and benzoyl groups will exhibit characteristic multiplets, including doublets, triplets, and multiplets, depending on their substitution pattern and their proximity to other protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridazine-H | 7.90 - 8.30 | m | |
| Phenyl/Benzoyl-H | 7.40 - 7.80 | m |
Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum of this compound provides information about the different carbon environments within the molecule. The spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the benzoyl group is characteristically found in the most downfield region of the spectrum, typically above δ 190 ppm.
The aromatic carbons of the pyridazine and phenyl rings resonate in the range of δ 120-160 ppm. The specific chemical shifts of these carbons are influenced by the electronic effects of the substituents and the nitrogen atoms in the pyridazine ring.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Benzoyl) | > 190 |
| Aromatic C (Pyridazine) | 125 - 160 |
| Aromatic C (Phenyl/Benzoyl) | 120 - 140 |
Note: The assignments are based on typical chemical shift ranges for similar compounds.
Advanced NMR Techniques for Structural Confirmation
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on the same ring system. For instance, correlations would be observed between adjacent protons on the pyridazine ring and between neighboring protons on the phenyl and benzoyl rings. This helps in tracing the connectivity of the proton spin systems.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment establishes the correlation between protons and their directly attached carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation corresponds to specific vibrational modes, providing a characteristic fingerprint of the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays a number of characteristic absorption bands that confirm the presence of its key functional groups. The most prominent feature is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the benzoyl moiety.
Aromatic C-H stretching vibrations are observed at wavenumbers above 3000 cm⁻¹. The spectrum also shows characteristic absorptions for the C=C and C=N stretching vibrations of the aromatic pyridazine and phenyl rings. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule.
Table 3: FT-IR Spectroscopic Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=O Stretch (Benzoyl) | 1680 - 1660 | Strong |
| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium to Strong |
| C-H Bending | 900 - 675 | Medium to Strong |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet (UV) and visible light. The resulting absorption and emission spectra are characteristic of the chromophoric system.
For this compound, the extended π-conjugated system, encompassing the pyridazine and phenyl rings, is expected to give rise to strong UV-Vis absorption bands. These absorptions are typically due to π → π* and n → π* electronic transitions. The presence of the benzoyl group can further influence the electronic properties and may lead to additional absorption bands.
The emission properties, such as fluorescence, are dependent on the ability of the molecule to radiatively relax from an excited electronic state back to the ground state. The fluorescence spectrum, if observed, would typically be a mirror image of the lowest energy absorption band. The specific wavelengths of maximum absorption and emission, as well as the quantum yield of fluorescence, are sensitive to the solvent polarity and the presence of substituents on the aromatic rings. While specific data for this compound is not extensively reported, related phenyl-substituted pyridazine derivatives are known to exhibit absorption maxima in the UV region, with emission properties that can be tuned by modifying the electronic nature of the substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For an aromatic and highly conjugated molecule like this compound, the UV-Vis spectrum is expected to display characteristic absorption bands corresponding to π → π* and n → π* transitions. The extensive π-system, which includes the pyridazine ring, the phenyl substituent, and the benzoyl group, would likely result in strong absorptions in the ultraviolet and possibly the near-visible region of the electromagnetic spectrum.
The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals across the conjugated system. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the nitrogen atoms of the pyridazine ring and the oxygen atom of the benzoyl group) into antibonding π* orbitals. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide insight into the electronic structure of the molecule. While specific experimental data for this compound is not detailed in the reviewed literature, the table below illustrates how such data would typically be presented.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Attributed Transition |
|---|---|---|---|
| Ethanol | Data not available | Data not available | π → π |
| Ethanol | Data not available | Data not available | n → π |
Fluorimetry and Photoluminescence Spectroscopy
Fluorimetry and photoluminescence spectroscopy are techniques used to study the emission of light from a molecule after it has absorbed photons. These methods provide information about the excited states of a molecule and its de-excitation pathways. The fluorescence properties of a compound like this compound would depend on factors such as the rigidity of its structure, the nature of its lowest singlet excited state (S1), and the efficiency of competing non-radiative processes like intersystem crossing and internal conversion.
Pyridazine-based compounds have been investigated for their luminescent properties, with some derivatives exhibiting thermally activated delayed fluorescence (TADF). nih.govmdpi.com The presence of donor and acceptor moieties can facilitate intramolecular charge transfer (ICT) upon excitation, which often governs the emission characteristics. However, detailed experimental studies on the specific photoluminescence, fluorescence quantum yield, or excited-state lifetime of this compound are not extensively reported in the scientific literature. nih.govacs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. For this compound (C17H12N2O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion (M+).
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, yielding a characteristic pattern of fragment ions. This fragmentation pattern serves as a molecular fingerprint and helps to confirm the compound's structure. Based on the structure of this compound, several key fragmentation pathways can be predicted:
Loss of the benzoyl group: Cleavage of the bond between the pyridazine ring and the benzoyl carbonyl group would result in a [M - C7H5O]+ fragment.
Loss of the phenyl group: A fragment corresponding to [C6H5]+ (m/z 77) is a common observation for phenyl-substituted compounds.
Formation of the benzoyl cation: The [C7H5O]+ cation (m/z 105) is a stable species and would be an expected peak.
Cleavage of the pyridazine ring: The heterocyclic ring itself can undergo fragmentation, although predicting the exact pathway is complex.
The following table details the predicted key fragments for this compound.
| m/z (Mass/Charge Ratio) | Predicted Ion Formula | Predicted Fragment Identity |
|---|---|---|
| 272 | [C17H12N2O]+ | Molecular Ion (M+) |
| 167 | [C10H7N2]+ | [M - C7H5O]+ |
| 105 | [C7H5O]+ | Benzoyl cation |
| 77 | [C6H5]+ | Phenyl cation |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystallographic analysis of this compound would provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular geometry.
Intermolecular interactions: Identification of any significant non-covalent interactions in the crystal lattice, such as π-stacking or hydrogen bonding, which dictate the crystal packing.
Spectroscopic and computational studies have shown that the pyridazine ring itself is planar. researchgate.netnih.gov An X-ray structure would experimentally confirm this and reveal how the bulky substituents orient themselves relative to the central ring. Despite the utility of this technique, a published single-crystal X-ray structure for this compound was not identified in the reviewed literature. The table below outlines the type of data that would be obtained from such an analysis.
| Crystallographic Parameter | Description | Typical Data |
|---|---|---|
| Crystal System | The symmetry system of the unit cell. | Data not available |
| Space Group | The symmetry group of the crystal. | Data not available |
| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in Ångströms (Å). | Data not available |
| Unit Cell Angles (α, β, γ) | The angles of the unit cell axes in degrees (°). | Data not available |
| Volume (V) | The volume of the unit cell in Å3. | Data not available |
| Z | The number of molecules per unit cell. | Data not available |
Computational Chemistry and Theoretical Investigations of 3 Benzoyl 6 Phenylpyridazine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and properties of molecules. mdpi.com Methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost for organic molecules. mdpi.comresearchgate.net
Electronic Structure Analysis
DFT calculations are utilized to analyze the electronic landscape of 3-Benzoyl-6-phenylpyridazine. Key aspects of this analysis include the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity.
Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. mdpi.com MEP maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, colored red) sites, which are crucial for understanding intermolecular interactions. mdpi.comnih.gov For this compound, the nitrogen atoms of the pyridazine (B1198779) ring and the oxygen atom of the benzoyl group are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance.
Table 1: Calculated Electronic Properties of Pyridazine Derivatives
| Parameter | Typical Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 |
Note: Values are representative for substituted pyridazine systems based on DFT calculations and may vary depending on the specific functional and basis set used.
Geometry Optimization and Conformational Analysis
Geometry optimization calculations are performed to determine the most stable three-dimensional structure of this compound, corresponding to the minimum energy on the potential energy surface. mdpi.commdpi.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles.
Table 2: Predicted Geometrical Parameters for this compound
| Parameter | Description | Typical Optimized Value |
|---|---|---|
| Bond Length (C-N, pyridazine) | Carbon-Nitrogen bond in the pyridazine ring | ~1.34 Å |
| Bond Length (C=O, benzoyl) | Carbon-Oxygen double bond in the benzoyl group | ~1.23 Å |
| Dihedral Angle (C-C-C-C) | Torsion angle between pyridazine and phenyl rings | 30-50° |
| Dihedral Angle (N-C-C=O) | Torsion angle between pyridazine and benzoyl groups | 20-40° |
Note: These values are hypothetical, based on typical results from DFT (e.g., B3LYP/6-311++G(d,p)) optimizations of similar aromatic heterocyclic ketones.
Spectroscopic Property Prediction (e.g., NMR, UV-Vis)
DFT calculations are highly effective in predicting spectroscopic properties, which can be used to validate experimental findings.
NMR Spectra : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute the isotropic magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govnih.gov Comparing the theoretically predicted chemical shifts with experimental data serves as a rigorous test of the computed molecular structure. nih.gov
UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. sciencepublishinggroup.comresearchgate.net This approach provides information about the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths of electronic transitions, typically π → π* and n → π* transitions in aromatic systems. researchgate.net
Table 3: Comparison of Hypothetical Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| Pyridazine H-4 | 7.05 | 7.10 |
| Pyridazine H-5 | 8.00 | 7.95 |
| Phenyl/Benzoyl Aromatic Protons | 7.40 - 8.20 | 7.35 - 8.15 |
Note: Calculated values are typically obtained using the GIAO method with a functional like B3LYP.
Molecular Dynamics and Docking Simulations
While DFT provides a static picture of a molecule, molecular dynamics (MD) and docking simulations are used to explore its dynamic behavior and interactions with other molecules, particularly biological macromolecules like proteins.
Conformational Dynamics of Pyridazine Scaffolds
Molecular dynamics (MD) simulations track the movements of atoms in a molecule over time by solving Newton's equations of motion. mdpi.com This technique allows for the exploration of the conformational space available to the pyridazine scaffold and its substituents under simulated physiological conditions. nih.gov Key analyses of the MD trajectory include:
Root Mean Square Deviation (RMSD) : Measures the average deviation of the molecule's backbone atoms over time compared to a reference structure, indicating the stability of the simulation. mdpi.comnih.gov
Root Mean Square Fluctuation (RMSF) : Calculates the fluctuation of individual atoms or residues, highlighting the flexible regions of the molecule. nih.govmdpi.com
These simulations provide insight into how the molecule's shape changes over time, which is essential for understanding its recognition by a biological receptor.
Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a target protein to form a stable complex. nih.govmdpi.com The output of a docking simulation includes a binding score or binding energy (e.g., in kcal/mol), which estimates the binding affinity, and a predicted binding pose. nih.govnih.gov This pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. mdpi.com
To validate the stability of the docked pose and to obtain a more accurate estimate of binding affinity, the docked complex is often subjected to MD simulations. nih.gov Following the simulation, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, which provides a more rigorous prediction of the ligand's potency. nih.govnih.gov
Table 4: Representative Molecular Docking Results for a Pyridazine-based Inhibitor
| Parameter | Value/Description |
|---|---|
| Target Protein | c-Jun N-terminal kinase-1 (JNK1) |
| Docking Score (Binding Energy) | -9.4 kcal/mol |
| Predicted Interacting Residues | Met111, Gln117, Glu73, Arg69 |
| Types of Interactions | Hydrogen bonding, hydrophobic interactions |
Note: Data is based on a representative 3,6-disubstituted pyridazine derivative as reported in the literature. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies (Conceptual Framework)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For a molecule like this compound, QSAR studies can provide a conceptual framework to understand how structural modifications might influence its therapeutic efficacy or other biological effects. This allows for the rational design of new derivatives with potentially enhanced activity and improved pharmacokinetic profiles.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.org A general QSAR model can be expressed as:
Activity = f (Physicochemical Properties and/or Structural Properties) + error wikipedia.org
To develop a QSAR model for a series of this compound analogs, the following conceptual steps would be undertaken:
Data Set Selection: A series of structurally related analogs of this compound would be synthesized and their biological activity (e.g., enzyme inhibition, receptor binding affinity, or cellular response) would be experimentally determined under uniform conditions.
Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). Methods like Density Functional Theory (DFT) are often employed for these calculations. asianpubs.orgmdpi.com
Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Examples include molecular weight, volume, surface area, and Verloop's sterimol parameters (L, B1, etc.). nih.gov
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The most common hydrophobic descriptor is the partition coefficient (log P). asianpubs.orgnih.gov
Topological Descriptors: These are numerical representations of the molecular structure, including information about atomic connectivity and branching.
Model Development: Statistical methods are used to build a mathematical equation that correlates the calculated descriptors (independent variables) with the observed biological activity (dependent variable). Common techniques include:
Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the activity and the most significant descriptors. asianpubs.orgnih.govsemanticscholar.org
Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can capture more intricate relationships between structure and activity. nih.govsemanticscholar.org
Model Validation: The predictive power of the developed QSAR model must be rigorously validated to ensure its reliability. This is typically done using statistical techniques such as:
Cross-validation: A portion of the data set is temporarily removed, and the model is built with the remaining data. The activity of the removed data is then predicted by the model, and the process is repeated until every compound has been in the validation set. A high cross-validated correlation coefficient (q² or R²cv) indicates a robust model. nih.gov
External validation: The model is used to predict the activity of a set of compounds that were not used in the model development process.
The resulting QSAR model can then be used to predict the biological activity of novel, yet-to-be-synthesized derivatives of this compound. This allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity. mdpi.com
For instance, a hypothetical QSAR study on a series of pyridazine derivatives might reveal that increased hydrophobicity and specific steric bulk at a particular position on the pyridazine ring are positively correlated with the desired biological activity. asianpubs.org This information would guide medicinal chemists in designing new analogs with optimized properties.
A study on the vasorelaxant activity of novel 3,6-disubstituted pyridazines resulted in a statistically significant QSAR model with a squared correlation coefficient (R²) of 0.811782. nih.gov Similarly, QSAR studies on pyrazine (B50134) derivatives as tuberculostatic agents indicated that hydrophobic and molar refractivity at a specific position have a significant correlation with their activity. asianpubs.org
Below is an example of a data table that would be generated during a QSAR study, illustrating the types of descriptors that would be calculated for a hypothetical series of this compound derivatives.
| Compound | Biological Activity (IC₅₀, µM) | Log P | Molar Refractivity | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
| Derivative 1 | ||||||
| Derivative 2 | ||||||
| Derivative 3 | ||||||
| Derivative 4 | ||||||
| Derivative 5 |
The statistical output of a QSAR analysis would typically include the following parameters to assess the quality of the model:
| Parameter | Value | Description |
| N | Number of compounds in the study | |
| R² | Squared correlation coefficient (a measure of the goodness of fit) | |
| R²cv (q²) | Cross-validated squared correlation coefficient (a measure of predictive ability) | |
| F | F-test value (a measure of statistical significance) | |
| s² | Variance of the regression |
By employing this conceptual framework, researchers can systematically explore the structure-activity landscape of this compound and its analogs, accelerating the discovery of new and more potent therapeutic agents.
Coordination Chemistry and Ligand Design Based on Pyridazine Scaffolds
Pyridazine (B1198779) Derivatives as Ligands for Metal Complexes
Pyridazine and its derivatives are heterocyclic aromatic compounds that serve as effective ligands in coordination chemistry. liberty.edu As 1,2-diazines, their structure is similar to benzene (B151609) but with two adjacent carbon atoms replaced by nitrogen. liberty.edu Compared to their pyridine (B92270) analogues, the electron-deficient nature of the pyridazine aromatic system results in reduced electron-donor capabilities. researchgate.net However, this property also enhances their π-acceptor character, a feature that can be systematically tuned by introducing various substituents onto the pyridazine ring. nih.govacs.org
The versatility of pyridazine-based ligands is demonstrated by their ability to act as monodentate, bidentate, or tridentate chelators, coordinating to metal centers through their nitrogen atoms. researchgate.netnih.govacs.org The specific coordination mode and the resulting geometry of the metal complex are influenced by factors such as the position and nature of substituents on the pyridazine ring and the choice of the metal ion. researchgate.net For instance, tridentate pyridazine ligands with different substituents at the 3- and 6-positions have been shown to form either ML2 or ML type complexes, highlighting a pronounced electronic effect of the substituent on the coordination outcome. researchgate.net This ability to modulate the electronic and steric properties of the ligand framework allows for the precise control of the chemical and physical properties of the resulting metal complexes. nih.gov
Synthesis and Characterization of Metal Complexes Incorporating Pyridazine-Based Ligands
The synthesis of metal complexes with pyridazine-based ligands typically involves the reaction of a suitable metal precursor with the pyridazine derivative in an appropriate solvent. Characterization of these complexes is achieved through a combination of analytical techniques, including single-crystal X-ray diffraction, nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and cyclic voltammetry to elucidate their structural and electronic properties. researchgate.netnih.gov
Iridium(III) complexes featuring pyridazine-based ligands have been synthesized and explored for various applications, including catalysis. acs.org For example, half-sandwich iridium(III) complexes based on pyridine–amine ligands have been prepared, demonstrating different coordination modes that can be controlled by reaction conditions and ligand structure. acs.org In one study, a heterogeneous water oxidation catalyst was developed by grafting a dipyridyl-pyridazine precursor onto an SBA-15 silica (B1680970) support, followed by complexation with an iridium precursor, [IrCp*Cl2]2. acs.org The resulting material demonstrated efficient oxygen evolution, showcasing the utility of pyridazine ligands in creating robust catalytic systems. acs.org Additionally, highly efficient green-light-emitting iridium(III) complexes have been designed using 2-methyl-8-(2-pyridine) benzofuran (B130515) [2,3-B] pyridine (MPBFP) as the main C^N ligand, indicating the potential of pyridazine derivatives in phosphorescent materials. rsc.org
| Complex | Oxidation Potential (V) | Reduction Potential (V) |
|---|---|---|
| (MPBFP)2Ir(detd) | 1.28 | -1.84 |
| (MPBFP)2Ir(tmd) | 1.13 | -1.92 |
| (MPBFP)2Ir(acac) | 1.24 | -1.80 |
The coordination chemistry of copper(I) with pyridazine-based ligands has been systematically investigated. rsc.org Thiopyridazine-based ligands have been used to create copper boratrane complexes that feature a direct metal-boron bond, demonstrating the Z-type nature of the ligand where electrons for the coordination bond are formally provided by the metal. ulisboa.ptacs.org Rational substitution on the pyridazine ring in these ligands led to a well-behaved system, allowing for the high-yield preparation of a series of copper boratrane complexes, [Cu{B(PnMe,tBu)3}X] (where X = Cl, OTf, N3, and κN-NCS). ulisboa.ptacs.org Furthermore, copper(I) and copper(II) complexes have been synthesized with pyrazine-containing pyridylalkylamide ligands, resulting in structures ranging from mononuclear and binuclear species to 1-D coordination polymers. researchgate.net
Cyclometallated gold(III) complexes incorporating pyridazine or related aryl-pyridine ligands have emerged as effective catalysts and functional materials. rsc.orgacs.org These complexes are often synthesized via transmetalation from corresponding organomercury compounds. acs.orgresearchgate.net A series of 5,7-membered cyclometallated gold(III) complexes with N^C^N tridentate pyridine-phenyl-oxazoline ligands have been developed as silver-free catalysts for organic transformations. researchgate.net The introduction of a strong σ-donating alkyl ligand to cyclometalated gold(III) complexes has been shown to produce compounds that are emissive in solution at room temperature, with quantum yields reaching up to 0.40. acs.org These pincer-type gold(III) N-heterocyclic carbene (NHC) complexes have also been identified as promising anti-cancer agents that engage with multiple molecular targets. nih.gov
| Complex | Emission Peak Maxima (nm) | Quantum Yield (Φ) | Lifetime (μs) |
|---|---|---|---|
| Complex 1a | 465, 499 | 0.17 | 77 |
| Complex 5 | 458, 489 | 0.15 | 52 |
| Complex 6 | 450, 479 | 0.13 | 59 |
| Complex 7 | 443, 472 | 0.02 | 13 |
Pyridazine and pyridine-based scaffolds are effective ligands for sensitizing lanthanide ion luminescence. acs.org Aromatic pyridine-type ligands are particularly competent due to their strong binding to lanthanide ions and intense UV absorption, which facilitates an efficient energy transfer process known as the "antenna effect". acs.org The number of ligands coordinated to the lanthanide center is a critical factor; complexes with higher metal-to-ligand ratios (e.g., 1:2 and 1:3) often exhibit greater luminescence yields because the increased number of chromophores enhances the absorption of incident radiation. acs.org The design of these ligands can also impact the stability and kinetic inertness of the resulting lanthanide complexes. For example, incorporating hydrazine (B178648) functions into a pyridine scaffold has been shown to produce a gadolinium(III) complex with high kinetic inertness and an optimized water exchange rate, properties that are desirable for applications such as MRI contrast agents. acs.org
Influence of Pyridazine Ligands on Metal Center Electronic and Photophysical Properties
The electronic nature of the pyridazine ligand profoundly influences the electronic and photophysical properties of the metal center to which it is coordinated. nih.gov The π-accepting ability of the pyridazine ring, which is greater than that of pyridine, can be further enhanced or modified through substitution, allowing for the fine-tuning of the metal complex's frontier molecular orbitals. acs.org This modulation directly impacts the energies of metal-to-ligand charge transfer (MLCT) states.
Functionalization of the pyridazine or related pyridine ring can lead to significant shifts in the redox potentials of the metal complex. nih.gov In ruthenium complexes, for example, the use of electron-donating bicyclic hexahydropyrimidopyrimidine units on pyridazine-type ligands causes a bathochromic (red) shift of more than 100 nm in the MLCT absorption bands compared to Ru(bpy)32+. rsc.org This tuning of MLCT energies is crucial for developing photosensitizers and light-emitting materials. In luminescent complexes, the emission color and quantum efficiency are largely controlled by the nature of the ligands. rsc.orgrsc.org The emission in many cyclometalated complexes is often localized on the ligand, with the character of the emissive state being a mix of intra-ligand charge transfer (ILCT) and MLCT. nih.gov By carefully designing the pyridazine-based ligand, it is possible to control these excited states and, consequently, the color, efficiency, and lifetime of the phosphorescence. acs.orgnih.gov
Mechanistic Chemical Biology Studies of Pyridazine Scaffolds
Molecular Interactions with Receptor Systems
Serotonin (B10506) Receptor (5-HT1A) Affinity Studies
Currently, there is a lack of specific research data available in the public domain detailing the affinity of 3-Benzoyl-6-phenylpyridazine for the serotonin 5-HT1A receptor. While the broader class of pyridazine-containing molecules has been investigated for activity at various central nervous system targets, dedicated studies measuring the binding affinity (such as Kᵢ or IC₅₀ values) of this compound at the 5-HT1A receptor have not been reported in the reviewed scientific literature. The exploration of structure-activity relationships for many heterocyclic compounds at serotonin receptors is an active area of research, but specific findings for this particular compound are not available.
Dopamine (B1211576) Transporter Interaction Studies
There are no specific studies detailing the interaction of this compound with the dopamine transporter (DAT). The dopamine transporter is a critical target for many psychoactive compounds, and its modulation can have significant effects on dopamine levels in the brain. However, research characterizing the binding affinity or functional activity (inhibition of dopamine uptake) of this compound at the DAT has not been published. Therefore, its potential as a DAT inhibitor or ligand remains uncharacterized.
Thyroid Hormone Receptor Antagonism Mechanisms
No specific data exists in the current scientific literature to suggest that this compound acts as a thyroid hormone receptor antagonist. While various chemical scaffolds have been identified as antagonists for thyroid hormone receptors, there is no published research that has investigated or identified such activity for this compound. The mechanism of thyroid hormone receptor antagonism typically involves competitive binding to the ligand-binding domain of the receptor, but there is no evidence to indicate that this compound engages in this mechanism.
Ion Channel Modulation Mechanisms (e.g., Potassium Channels)
Specific studies on the modulation of ion channels, such as potassium channels, by this compound are not available in the current body of scientific literature. While related pyridazine (B1198779) derivatives have been investigated for their effects on various ion channels, this specific compound has not been the subject of such research. Therefore, its mechanism of action, if any, on potassium channels or other ion channels remains unknown.
Design Principles for Pharmaceutical Scaffolds and Agrochemical Scaffolds
The pyridazine ring is a privileged scaffold in both pharmaceutical and agrochemical design due to its unique physicochemical properties. nih.govnih.gov
Pharmaceutical Scaffolds:
In drug discovery, the pyridazine nucleus is valued for several key attributes:
Hydrogen Bonding Capability: The two adjacent nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets like protein kinases. nih.govnih.gov This dual hydrogen-bonding capacity can be crucial for molecular recognition at the target site. nih.gov
Physicochemical Properties: Pyridazine has a high dipole moment, which can enhance molecular interactions. nih.gov The presence of two nitrogen atoms also increases the hydrophilicity of molecules, which can be advantageous for pharmacokinetic properties. nih.gov
Metabolic Stability: The pyridazine ring can be a bioisosteric replacement for a phenyl ring, sometimes leading to improved metabolic stability and reduced cytochrome P450 inhibitory effects. nih.gov
Versatility: The pyridazine scaffold can be readily functionalized at multiple positions, allowing for the fine-tuning of pharmacological activity and the development of structure-activity relationships (SAR). nih.govnih.gov This versatility has led to its incorporation into a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, and neuroprotective activities. nih.govgoogle.com The imidazo[1,2-b]pyridazine (B131497) framework, for instance, is a key component of the successful kinase inhibitor ponatinib. apexbt.com
Agrochemical Scaffolds:
The same properties that make pyridazine attractive in pharmaceuticals also apply to agrochemical design. The concept of "privileged structures" is a key strategy in the development of new pesticides. nih.gov
Target Interaction: The ability of the pyridazine and pyridazinone rings to act as hydrogen bond donors and acceptors is beneficial for interaction with agricultural targets. nih.gov
Herbicidal Activity: Pyridazine derivatives have been successfully developed as herbicides. For example, norflurazon (B1679920) is a commercial pyridazine herbicide that targets the phytoene (B131915) desaturase (PDS) enzyme. nih.gov By using strategies like scaffold hopping, new pyridazine-based herbicides are being designed to inhibit PDS, a critical enzyme in carotenoid biosynthesis. nih.gov
Fungicidal and Antibacterial Activity: Pyridazinone-based compounds have shown significant promise as antifungal and antibacterial agents for crop protection. nih.gov
Q & A
Basic Question: What are the key synthetic methodologies for preparing 3-Benzoyl-6-phenylpyridazine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step protocols, starting with the formation of the pyridazine core via cyclization reactions. For example, precursors like hydrazine derivatives may undergo cyclocondensation with diketones or aldehydes under acidic or basic conditions. Subsequent functionalization (e.g., benzoylation at the 3-position and phenyl group introduction at the 6-position) often employs coupling reactions (e.g., Suzuki-Miyaura) or Friedel-Crafts acylation. Reaction conditions such as temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst choice (Pd-based for cross-couplings) critically affect yield and purity. Optimization via fractional factorial design can systematically identify dominant variables .
| Step | Typical Conditions | Key Variables |
|---|---|---|
| Cyclization | Acidic (H2SO4) or basic (NaOH) medium | Temperature, reaction time |
| Benzoylation | DMF, 100°C, benzoyl chloride | Stoichiometry, catalyst presence |
| Phenyl group coupling | Pd(PPh3)4, toluene, reflux | Ligand choice, inert atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
